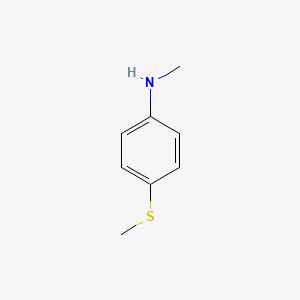

N-methyl-4-(methylsulfanyl)aniline

Description

Its molecular formula is C₈H₁₁NS, with an average molecular mass of 153.24 g/mol (calculated based on similar compounds in and ). This compound is commercially available for research purposes, as indicated by its listing in chemical catalogs with pricing and packaging details .

Properties

IUPAC Name |

N-methyl-4-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSBCDNQBNCKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544750 | |

| Record name | N-Methyl-4-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58259-33-9 | |

| Record name | N-Methyl-4-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the methylation of 4-(methylsulfanyl)aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base . Another method involves the reduction of 4-nitrothioanisole followed by methylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

N-methyl-4-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylsulfanyl)aniline involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-methyl-4-(methylsulfanyl)aniline can be contrasted with analogs differing in substituents, oxidation states of sulfur, or amine substitution patterns. Below is a comparative analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings from Comparative Analysis

Electronic Effects :

- The methylsulfanyl (-SMe) group in the target compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution compared to the electron-withdrawing sulfonyl (-SO₂Me) group in its analog . This difference impacts their suitability in reactions like Friedel-Crafts alkylation or palladium-catalyzed couplings.

Physicochemical Properties :

- The N,N-dimethyl analog () exhibits greater lipophilicity (logP ~2.8 estimated) due to the additional methyl group, which may improve blood-brain barrier penetration in drug candidates. In contrast, the sulfonyl derivative () has higher water solubility, making it preferable for aqueous-phase reactions .

Synthetic Utility :

- The target compound is synthesized via multicomponent reactions involving N-methylaniline and aldehydes, as demonstrated in the preparation of indole derivatives (e.g., ). Its sulfonyl analog () requires oxidation steps, increasing synthetic complexity .

The sulfonyl variant () may exhibit improved metabolic stability due to resistance to oxidative degradation .

Commercial Availability :

- This compound is marketed by suppliers like CymitQuimica (1g for €987), whereas its hydrochloride salt () is priced for specialized applications requiring ionic forms .

Notes on Contradictions and Limitations

- Oxidation State Discrepancies : The sulfanyl (-SMe) and sulfonyl (-SO₂Me) groups impart divergent reactivity profiles, which are critical in applications like catalysis or drug design. Misinterpretation of these groups could lead to erroneous conclusions in structure-activity relationships .

Biological Activity

N-methyl-4-(methylsulfanyl)aniline, also known as 3-Methyl-4-(methylsulfanyl)aniline, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies, and potential applications in medicine.

- Molecular Formula : C8H11NS

- Molecular Weight : 153.24 g/mol

- Structure : The compound features a methylsulfanyl group attached to the para position of an aniline ring, along with a methyl group on the nitrogen atom.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

- Reactive Intermediates : The compound can undergo metabolic transformations that lead to the formation of reactive intermediates. These intermediates may interact with cellular components, potentially causing oxidative stress and modulating enzyme activities.

- Enzyme Modulation : Research indicates that this compound can disrupt normal cellular processes by modulating enzyme activities, which may contribute to its therapeutic effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens:

- In Vitro Studies : Laboratory studies have demonstrated that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

Anticancer Properties

The compound is also being explored for its potential anticancer effects:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as liver and breast cancer cells. This effect is believed to be mediated through oxidative stress pathways and the activation of caspases.

| Cancer Cell Line | Apoptosis Induction |

|---|---|

| Liver Cancer | High |

| Breast Cancer | Moderate |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-methylaniline | Lacks methylsulfanyl group | Limited antimicrobial activity |

| 4-methylthioaniline | Lacks N-methyl group | Moderate antibacterial effects |

| N,N-dimethylaniline | Contains two methyl groups on nitrogen | Higher toxicity |

This compound’s distinct combination of functional groups contributes to its unique biological properties and enhances its potential as a lead compound in drug development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Antimicrobial Activity Study : A study published in a peer-reviewed journal assessed the efficacy of various derivatives against Staphylococcus aureus. The findings indicated that modifications to the methylsulfanyl group significantly enhanced antibacterial activity .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of this compound on different cancer cell lines. Results showed promising anticancer effects, particularly in liver cancer cells, suggesting further exploration in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.